BenchChemオンラインストアへようこそ!

benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Lipophilicity Membrane permeability Oral bioavailability

Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 899732-07-1) is a synthetic 2-oxo-2H-chromene (coumarin) derivative bearing three key substituents: a benzyl ester at C-3, a bromine atom at C-6, and a methoxy group at C-8. Its molecular formula is C₁₈H₁₃BrO₅ with a molecular weight of 389.201 g/mol.

Molecular Formula C18H13BrO5
Molecular Weight 389.201
CAS No. 899732-07-1
Cat. No. B2500826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
CAS899732-07-1
Molecular FormulaC18H13BrO5
Molecular Weight389.201
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H13BrO5/c1-22-15-9-13(19)7-12-8-14(18(21)24-16(12)15)17(20)23-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyITKSDOQLNKVWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 6-Bromo-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate (CAS 899732-07-1): Core Structural Identity and Compound Class


Benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 899732-07-1) is a synthetic 2-oxo-2H-chromene (coumarin) derivative bearing three key substituents: a benzyl ester at C-3, a bromine atom at C-6, and a methoxy group at C-8 [1]. Its molecular formula is C₁₈H₁₃BrO₅ with a molecular weight of 389.201 g/mol . The InChI Key is ITKSDOQLNKVWOB-UHFFFAOYSA-N [1]. This compound belongs to the 3-carboxylate coumarin subclass and is supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology investigations .

Why Close Analogs of Benzyl 6-Bromo-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate Cannot Be Interchanged Without Risk


Substituting benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate with its closest in-class analogs—the free carboxylic acid (CAS 119686-34-9), the methyl ester (CAS 885271-18-1), or the non-brominated benzyl ester (CAS 324065-51-2)—introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and synthetic handle availability that directly affect membrane permeability, target engagement, and downstream derivatization options [1]. The quantitative differentiation evidence below demonstrates that these substitution decisions carry tangible consequences for experimental outcomes.

Benzyl 6-Bromo-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Superiority: Benzyl Ester Delivers ~2.6 Log Unit Higher LogP Than the Free Carboxylic Acid

The benzyl ester of benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate confers substantially higher lipophilicity compared to the free carboxylic acid form. The target compound has a computed SlogP of 4.99, while the corresponding free acid, 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 119686-34-9), has reported LogP values of 2.26–2.40 [1]. This represents a difference of approximately 2.6 log units, translating to a predicted ~400-fold higher octanol-water partition coefficient. For medicinal chemistry programs requiring cell permeability or blood-brain barrier penetration, the benzyl ester form offers a materially different pharmacokinetic starting point. [2]

Lipophilicity Membrane permeability Oral bioavailability

Halogen Bonding Capacity: C-6 Bromine Enables Directional Br···O=C Interactions Absent in Non-Brominated Analogs

The bromine substituent at C-6 of the chromene core enables directional halogen bonding interactions (Br···O=C) that are structurally absent in the non-brominated analog, benzyl 2-oxo-2H-chromene-3-carboxylate (CAS 324065-51-2). In a systematic STM study by Zha et al. (2019) on bromo-substituted coumarins (Co16, 6-Br-Co16, and 6,8-Br-Co16), the monobromo derivative 6-Br-Co16 formed uniform zigzag linear patterns on HOPG surfaces through Br···OC (ester carbonyl) halogen bonds, whereas the non-brominated Co16 relied solely on H···O hydrogen bonds for self-assembly [1]. The 6,8-dibromo analog (6,8-Br-Co16) formed yet a different dislocated linear pattern through Br···OC, Br···Br, and H···Br bonds, demonstrating that bromination stoichiometry and position dictate supramolecular architecture. [2]

Halogen bonding Supramolecular chemistry Crystal engineering

Synthetic Versatility: Benzyl Ester as Orthogonal Protecting Group Enabling Selective Deprotection by Hydrogenolysis

The benzyl ester at C-3 serves as a carboxylic acid protecting group that can be selectively removed via hydrogenolysis (H₂, Pd/C) without affecting the bromine substituent at C-6 or the methoxy group at C-8. This is a key synthetic advantage over the methyl ester analog (CAS 885271-18-1), which requires saponification under basic conditions that risk lactone ring opening of the coumarin scaffold . The benzyl ester therefore functions as an orthogonal protecting group, allowing researchers to carry the protected acid through multi-step synthetic sequences and deprotect under neutral, mild conditions. By contrast, the free acid (CAS 119686-34-9) would require re-protection for many synthetic transformations, adding steps and reducing overall yield. [1]

Protecting group strategy Hydrogenolysis Late-stage functionalization

Anti-Inflammatory Potential: 6-Bromo-8-Methoxy Substitution Pattern Confers Activity in a Structurally Proximal 3-Arylcoumarin Analog

A structurally proximal 3-arylcoumarin bearing the identical 6-bromo-8-methoxy substitution pattern—6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin—exhibited nitric oxide production inhibitory activity with an IC₅₀ of 6.9 μM in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells [1]. This was slightly more potent than the corresponding 6,8-dichloro analog (IC₅₀ = 8.5 μM). While the target compound bears a benzyl ester at C-3 rather than a 3-methoxyphenyl group, the shared 6-bromo-8-methoxy pharmacophore on the coumarin core suggests that the anti-inflammatory activity is at least partially driven by this substitution pattern. Direct testing of the target compound in this assay has not been reported in the public literature and should not be assumed without experimental confirmation. [2]

Anti-inflammatory Nitric oxide inhibition RAW264.7 macrophages

Ligand Efficiency Metrics: Absence of H-Bond Donors Favors Passive Membrane Permeability Over the Free Acid

The benzyl ester form eliminates the sole hydrogen bond donor (carboxylic acid OH) present in the free acid comparator (CAS 119686-34-9, HBD count = 1). The target compound has zero H-bond donors and five H-bond acceptors, compared to the free acid which has one HBD and five HBA [1]. According to Lipinski's Rule of 5, reducing HBD count from 1 to 0 improves the probability of oral bioavailability, and the target compound satisfies all Lipinski criteria with zero violations [2]. This property difference is not merely computational: esterification of carboxylic acids to mask HBDs is a well-established prodrug strategy to enhance intestinal permeability [3].

Drug-likeness Lipinski rules Permeability

Benzyl 6-Bromo-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Lead Optimization Requiring High Lipophilicity and Cell Permeability

For drug discovery programs targeting intracellular proteins, the target compound (SlogP 4.99, HBD = 0) provides a substantially more lipophilic starting point than the free acid form (LogP 2.26–2.40, HBD = 1), with predicted superior passive membrane permeability [1][2]. This compound is appropriate for structure-activity relationship (SAR) studies where the 6-bromo-8-methoxy coumarin core must access cytosolic or membrane-embedded targets. The benzyl ester can be retained throughout cellular screening and subsequently cleaved by hydrogenolysis to reveal the free acid if a more polar, renally clearable metabolite is desired for in vivo studies [3].

Supramolecular Chemistry and Crystal Engineering Leveraging C-6 Bromine Halogen Bonding

The C-6 bromine enables directional Br···O=C halogen bonding interactions, as demonstrated by Zha et al. (2019) for bromo-substituted coumarins in 2D self-assembled monolayers on HOPG [4]. Researchers designing co-crystals, halogen-bonded frameworks, or surface-patterned nanostructures should select this compound over the non-brominated benzyl 2-oxo-2H-chromene-3-carboxylate (CAS 324065-51-2), which lacks the halogen bond donor and relies solely on hydrogen bonding for structural organization [5].

Multi-Step Synthesis Requiring Orthogonal Carboxylic Acid Protection

In synthetic sequences where the C-3 carboxylic acid must be protected through multiple transformations, the benzyl ester serves as an orthogonal protecting group removable under neutral hydrogenolysis conditions (H₂, Pd/C) that are compatible with the acid-sensitive coumarin lactone and the C-6 bromine [3]. This avoids the basic hydrolysis required for methyl/ethyl ester deprotection, which risks lactone ring opening. Procurement of the pre-formed benzyl ester eliminates a protection step, reducing synthetic burden by one reaction and associated purification .

Anti-Inflammatory Screening Cascades Targeting the 6-Bromo-8-Methoxy Pharmacophore

A structurally proximal analog, 6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin, demonstrated NO production inhibition with an IC₅₀ of 6.9 μM in LPS-stimulated RAW264.7 macrophages, outperforming the 6,8-dichloro comparator (IC₅₀ 8.5 μM) [6]. While the target compound itself has not been tested in this assay, researchers pursuing anti-inflammatory coumarin SAR should prioritize this compound as a 3-ester variant of the active pharmacophore to explore the impact of C-3 substitution on potency and selectivity. Confirmatory testing in the relevant assay is essential before drawing conclusions about activity.

Quote Request

Request a Quote for benzyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.